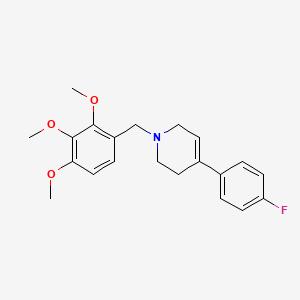
4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine
描述
4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine (FTBTP) is a chemical compound that has been extensively studied for its potential use in scientific research. FTBTP is a member of the tetrahydropyridine family and is known for its unique chemical properties that make it an ideal candidate for a variety of applications.
作用机制
The mechanism of action of 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine involves its selective binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine and other ligands to the receptor and thereby reducing its activity. This results in a decrease in dopamine signaling in the mesolimbic system, which is thought to underlie its potential therapeutic effects.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been shown to have a variety of biochemical and physiological effects, particularly in the brain. 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been shown to reduce the activity of the dopamine D3 receptor in the mesolimbic system, which is thought to underlie its potential therapeutic effects in the treatment of neurological disorders and drug addiction. 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has also been shown to have potential effects on other neurotransmitter systems, including the serotonin and norepinephrine systems, although these effects are less well understood.
实验室实验的优点和局限性
4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has a number of advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor, as well as its low toxicity and good pharmacokinetic properties. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are a number of future directions for research on 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine, including further studies of its mechanism of action and potential therapeutic applications in the treatment of neurological disorders and drug addiction. Additionally, there is a need for further research on the potential effects of 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine on other neurotransmitter systems, as well as its potential use in other areas of scientific research, such as cancer biology and immunology. Finally, there is a need for further development of new and more efficient methods for synthesizing 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine, as well as other tetrahydropyridine compounds, in order to facilitate its use in a wider range of scientific applications.
科学研究应用
4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been shown to act as a potent and selective antagonist of the dopamine D3 receptor, which is a key target for the treatment of a variety of neurological disorders, including Parkinson's disease and schizophrenia. 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has also been shown to have potential applications in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other addictive drugs.
属性
IUPAC Name |
4-(4-fluorophenyl)-1-[(2,3,4-trimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-24-19-9-6-17(20(25-2)21(19)26-3)14-23-12-10-16(11-13-23)15-4-7-18(22)8-5-15/h4-10H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSQZWJVSHGVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1-[(2,3,4-trimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-N',N'-dimethyl-N-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine](/img/structure/B3850111.png)
![2-methoxy-4-[2-(4-thiomorpholinyl)propyl]phenol](/img/structure/B3850117.png)


![2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3850126.png)
![2-{2-[4-(4-ethylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3850142.png)
![(4-ethylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3850147.png)

![ethyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-1-piperidinecarboxylate](/img/structure/B3850163.png)

![5-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B3850176.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3850180.png)
![ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate](/img/structure/B3850183.png)
